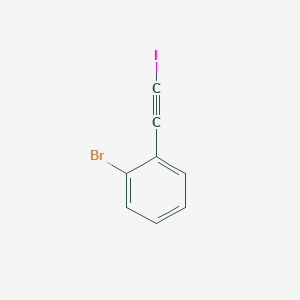

1-Bromo-2-(iodoethynyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrI |

|---|---|

Molecular Weight |

306.93 g/mol |

IUPAC Name |

1-bromo-2-(2-iodoethynyl)benzene |

InChI |

InChI=1S/C8H4BrI/c9-8-4-2-1-3-7(8)5-6-10/h1-4H |

InChI Key |

PKBVHXNWCBFKKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CI)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Iodoethynyl Benzene and Its Analogues

Regioselective Synthesis of ortho-Halogenated Arylacetylenes

The regioselective synthesis of arylacetylenes bearing two different halogens at the ortho positions, such as in 1-Bromo-2-(iodoethynyl)benzene, is a significant chemical challenge. The primary strategy involves a sequential, regiocontrolled Sonogashira cross-coupling reaction. scielo.br This approach leverages the differential reactivity of various halogen substituents on the benzene (B151609) ring.

A common and effective starting material for this synthesis is 1-bromo-2-iodobenzene (B155775). chemicalbook.com The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orgresearchgate.net This reactivity difference allows for the selective reaction at the iodo-substituted position while leaving the bromo-substituent intact.

The synthesis proceeds by coupling 1-bromo-2-iodobenzene with a protected terminal alkyne, most commonly trimethylsilylacetylene (B32187) (TMSA). researchgate.net This reaction yields the intermediate (2-bromophenylethynyl)trimethylsilane. cymitquimica.com The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing undesired side reactions and self-coupling. Following the coupling, the TMS group is removed under mild basic conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) or potassium carbonate in methanol, to yield the crucial terminal alkyne, 1-bromo-2-ethynylbenzene (B14331). scielo.brlookchem.com This stepwise approach ensures excellent regioselectivity, providing the ortho-bromo-substituted arylacetylene precursor necessary for the final iodination step.

Development of Optimized Conditions for Alkyne Formation and Halogenation

Alkyne Formation via Sonogashira Coupling: The Sonogashira reaction is a cornerstone for forming the sp²-sp carbon-carbon bond in arylacetylenes. mdpi.com The reaction's efficiency is highly dependent on several factors, including the choice of catalyst, base, and solvent. A typical catalytic system employs a palladium(II) complex, such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), in conjunction with a copper(I) co-catalyst, usually copper(I) iodide (CuI). scielo.brwikipedia.org

The base is critical for deprotonating the terminal alkyne and neutralizing the hydrogen halide produced during the reaction. Organic amines, particularly triethylamine (B128534) (Et₃N), are commonly used and can often serve as the solvent as well. scielo.br However, for less reactive aryl halides, stronger bases or different solvent systems may be required. Reactions are often performed under an inert atmosphere (e.g., argon) to prevent the oxidative self-coupling of the terminal alkyne. scielo.br Optimized conditions for the coupling of 1-bromo-4-iodobenzene (B50087) have been reported using PdCl₂(PPh₃)₂ and CuI in a toluene/water mixture with triethylamine at 60 °C, achieving high yields. researchgate.net

Halogenation of the Terminal Alkyne: Once the precursor 1-bromo-2-ethynylbenzene is obtained, the final step is the iodination of the terminal alkyne. Several methods exist for this transformation, with oxidative iodination being a prominent approach. nih.govorganic-chemistry.org

One effective method involves using hypervalent iodine reagents. nih.govjove.com For instance, treating the terminal alkyne with Phenyliodine(III) diacetate (PIDA) as an oxidant and tetrabutylammonium iodide (TBAI) as the iodine source in a solvent like acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (THF) at room temperature can generate the desired 1-iodoalkyne with high chemoselectivity. nih.govjove.com The choice of iodine source and solvent is crucial; using potassium iodide (KI) in a MeCN-H₂O mixture can dramatically shift the selectivity towards the formation of di-iodinated alkenes instead. nih.govjove.com

Another widely used reagent is N-Iodosuccinimide (NIS), which can achieve efficient and selective iodination under metal-free conditions, often activated by an acid like acetic acid. organic-chemistry.org The table below summarizes optimized conditions for the iodination of terminal alkynes.

| Reagent System | Oxidant/Activator | Iodine Source | Solvent | Temperature | Yield | Reference |

| PIDA/TBAI | PIDA (1.0 equiv) | TBAI (1.2 equiv) | CH₃CN or THF | Room Temp | High | nih.gov, jove.com |

| NIS/Acetic Acid | Acetic Acid | NIS | N/A | N/A | Very Good | organic-chemistry.org |

| I₂/Base | N/A | Iodine | Methanol/NaOH | N/A | Good | acs.org |

| PIDA/KI | PIDA (1.0 equiv) | KI (2.5 equiv) | MeCN-H₂O (1:3) | Room Temp | High (for diiodoalkene) | nih.gov, jove.com |

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Selectivity

Two primary synthetic routes to this compound can be compared: a multi-step synthesis starting from a di-halogenated precursor and a more direct route starting from the terminal alkyne.

Route A: Stepwise Synthesis from 1-Bromo-2-iodobenzene. This is a robust and regioselective route that builds the molecule sequentially. It offers excellent control but requires multiple steps.

Route B: Direct Iodination of 1-Bromo-2-ethynylbenzene. This route is more concise, assuming the availability of the starting material, 1-bromo-2-ethynylbenzene, which is commercially available or can be synthesized. lookchem.com The efficiency of this route depends entirely on the final iodination step.

The following table provides a comparative analysis of these two routes.

| Feature | Route A: From 1-Bromo-2-iodobenzene | Route B: From 1-Bromo-2-ethynylbenzene |

| Starting Material | 1-Bromo-2-iodobenzene | 1-Bromo-2-ethynylbenzene |

| Number of Steps | 3 (Coupling, Deprotection, Iodination) | 1 (Iodination) |

| Key Reactions | Sonogashira Coupling, Silyl Deprotection, Oxidative Iodination | Oxidative Iodination |

| Selectivity Control | High regioselectivity achieved due to differential reactivity of C-I vs. C-Br bonds. wikipedia.orgresearchgate.net | High chemoselectivity required to prevent side reactions on the aromatic ring or alkyne. |

| Overall Efficiency | Longer process, potential for yield loss over multiple steps. | Highly efficient if the starting material is readily available and the iodination is high-yielding. |

| Typical Yields | Sonogashira: >90% researchgate.net, Deprotection: High, Iodination: High. nih.govjove.com | Iodination: Very good to excellent yields reported. organic-chemistry.org |

Route B is generally more efficient and cost-effective for large-scale synthesis, provided the starting alkyne is accessible. Route A offers greater flexibility and control, making it ideal for laboratory-scale synthesis or when the specific precursor is unavailable.

Advanced Purification Techniques for Functionalized Arylalkynes

The purification of functionalized arylalkynes like this compound is critical to remove catalysts, reagents, and byproducts.

Standard Chromatographic Methods: The most common purification method reported in the literature for diarylacetylenes and related compounds is silica (B1680970) gel column chromatography. arkat-usa.orgrsc.org Eluent systems are typically non-polar, such as hexane/ethyl acetate (B1210297) or petroleum ether/dichloromethane mixtures, which are effective at separating these relatively non-polar compounds from polar impurities. arkat-usa.orgrsc.org

Recrystallization: For obtaining highly pure, crystalline material, recrystallization is a valuable technique. Diarylacetylenes have been successfully purified by recrystallization from solvent mixtures like methanol-water, yielding products with purities often exceeding 99.9%. kpi.ua

Advanced and High-Throughput Techniques: While standard chromatography and recrystallization are workhorses, more advanced techniques are emerging, especially for complex molecular libraries.

Multimodal Chromatography: This technique, which separates molecules based on multiple interaction types (e.g., ionic, hydrophobic), has been optimized for purifying complex biological nanostructures and could be adapted for challenging small molecule separations. biorxiv.org

Customized Purification Media: For high-throughput synthesis, customized purification beads have been developed to selectively remove impurities like copper catalysts and excess reagents, streamlining the workup process. escholarship.org

Process Intensification: In some cases, reaction conditions can be optimized to the point where the desired product is obtained in high purity without the need for conventional chromatographic workup, for example, by precipitation from the reaction mixture. beilstein-journals.org This represents a significant advancement in synthetic efficiency.

For a compound like this compound, a combination of an extractive workup followed by silica gel chromatography is standard, with a final recrystallization step to achieve high analytical purity.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Bromo 2 Iodoethynyl Benzene

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the solid-state architecture.

While a specific crystal structure for 1-Bromo-2-(iodoethynyl)benzene has not been reported in the surveyed literature, analysis of closely related compounds, such as 1,2-bis(iodoethynyl)benzene, provides significant insight into the expected structural parameters. chemicalbook.com In the solid state, the iodoalkyne group (C≡C-I) is known to be a strong halogen-bond donor, a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the iodine atom interacts with a Lewis base. researchgate.netresearchgate.net

For this compound, it is anticipated that the molecule would crystallize in a manner that optimizes packing and intermolecular forces. The C-C≡C-I linkage is expected to be nearly linear, with bond angles approaching 180°. The packing in the crystal lattice would likely be governed by a combination of van der Waals forces and potential halogen bonds involving either the iodine or bromine atoms as donors and one of the halogens or the π-system of a neighboring molecule as an acceptor. The table below presents illustrative crystallographic parameters that would be expected from an SCXRD analysis of the title compound, based on data from analogous structures.

| Parameter | Expected Value/System | Description |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for substituted benzene (B151609) derivatives. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Reflects the packing symmetry of the molecules in the unit cell. |

| C-C≡C Angle | ~178° | Indicates a near-linear geometry for the ethynyl (B1212043) group. |

| C≡C-I Angle | ~179° | Shows the iodine atom is positioned linearly with the alkyne. |

| C≡C Bond Length | ~1.19 Å | Typical length for a carbon-carbon triple bond. |

| C-I Bond Length | ~1.99 Å | Standard length for an sp-carbon to iodine bond. |

| C-Br Bond Length | ~1.90 Å | Standard length for an sp²-carbon to bromine bond. |

| Intermolecular Interactions | Halogen Bonding (I···Br, I···π) | Expected non-covalent interactions that direct the supramolecular assembly. |

This table is illustrative and presents expected values based on related structures.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Electronic Environment Probing

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively, and through-bond (J-coupling) interactions reveal connectivity.

The ¹H and ¹³C NMR spectra for this compound have been experimentally determined. sioc-journal.cn The ¹H NMR spectrum shows four distinct signals in the aromatic region (7.1-7.6 ppm), consistent with the four non-equivalent protons on the ortho-disubstituted benzene ring. The chemical shifts and coupling patterns (doublet of doublets, doublet of triplets) are characteristic of a complex spin system arising from ortho, meta, and para couplings between the protons.

The ¹³C NMR spectrum displays eight signals, corresponding to the eight unique carbon atoms in the molecule. sioc-journal.cn The carbons directly bonded to the electronegative bromine and the ethynyl group (C1 and C2) are shifted downfield. The two sp-hybridized carbons of the alkyne moiety exhibit characteristic chemical shifts, with the carbon bonded to iodine appearing at a significantly upfield position (~12 ppm) due to the heavy atom effect, while the carbon attached to the benzene ring is found further downfield (~93 ppm).

¹H NMR Data (400 MHz, CDCl₃) sioc-journal.cn

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.56 | dd | 8.0, 1.1 | Aromatic H |

| 7.45 | dd | 7.7, 1.7 | Aromatic H |

| 7.24 | dt | 7.6, 1.2 | Aromatic H |

| 7.16 | dt | 7.8, 1.7 | Aromatic H |

¹³C NMR Data (100 MHz, CDCl₃) sioc-journal.cn

| Chemical Shift (δ) ppm | Assignment |

| 134.28 | Aromatic CH |

| 132.36 | Aromatic CH |

| 129.93 | Aromatic CH |

| 126.96 | Aromatic CH |

| 126.08 | Aromatic C-Br |

| 125.46 | Aromatic C-C≡ |

| 92.69 | Ar-C ≡C-I |

| 12.09 | Ar-C≡C -I |

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are used to identify functional groups and characterize bond strengths based on the frequencies at which they absorb or scatter light.

While specific experimental spectra for this compound are not available in the searched literature, the expected vibrational frequencies can be predicted based on characteristic group frequencies for its constituent parts.

Key expected vibrational modes include:

Aromatic C-H stretches: Typically found in the 3100-3000 cm⁻¹ region.

Alkyne C≡C stretch: This vibration is expected around 2150-2100 cm⁻¹. Its intensity in the IR spectrum is often weak for internal alkynes, while its Raman intensity depends on the change in polarizability.

Aromatic C=C ring stretches: A series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the benzene ring.

C-H out-of-plane bending (wags): The pattern of these bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For ortho-disubstitution, a strong band is expected around 770-735 cm⁻¹.

C-Br and C-I stretches: These vibrations involving heavy atoms occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹. The C-Br stretch is expected in the 650-550 cm⁻¹ range, while the C-I stretch would appear at an even lower wavenumber.

Predicted Vibrational Frequencies

| Frequency Range (cm⁻¹) | Assignment | Technique |

| 3100 - 3000 | Aromatic C-H stretch | IR, Raman |

| ~2120 | C≡C stretch | IR (weak), Raman |

| 1580, 1470 | Aromatic C=C ring stretch | IR, Raman |

| ~750 | Ortho-substitution C-H wag | IR (strong) |

| 650 - 550 | C-Br stretch | IR, Raman |

| < 550 | C-I stretch | IR, Raman |

This table is illustrative and presents expected frequency ranges.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed, particularly under Electron Ionization (EI), provides a molecular fingerprint that helps confirm the structure.

The elemental formula for this compound is C₈H₄BrI. A low-resolution ESI-MS analysis has reported an [M+H]⁺ ion at m/z 308, which corresponds to the molecule containing the ⁸¹Br isotope. sioc-journal.cn HRMS would be able to distinguish between the isotopic peaks with high precision. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

Calculated Exact Masses for Molecular Ion [C₈H₄BrI]⁺

| Isotope Combination | Calculated Monoisotopic Mass (Da) |

| C₈H₄⁷⁹BrI | 305.85411 |

| C₈H₄⁸¹BrI | 307.85206 |

Under electron ionization, the molecule is expected to undergo fragmentation. The fragmentation pattern would likely be influenced by the "ortho effect," where the proximity of the bromo and iodoethynyl substituents can lead to unique fragmentation pathways involving the loss of halogen radicals or neutral molecules. nih.gov

Expected Fragmentation Pathways

| Fragment Ion (m/z) | Loss | Description |

| 179/181 | I• | Loss of an iodine radical from the molecular ion. |

| 227 | Br• | Loss of a bromine radical from the molecular ion. |

| 151 | Br•, C₂I• | Subsequent loss of the iodoethynyl radical. |

| 150 | Br•, HI | Loss of a bromine radical and hydrogen iodide. |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2 Iodoethynyl Benzene

Reactivity at the Aryl Bromide Position

The presence of two distinct halogen atoms on the aromatic ring of 1-bromo-2-(iodoethynyl)benzene imparts a rich and selective reactivity profile. The aryl bromide position is a key site for various transformations, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl bromide moiety of this compound readily participates in these transformations. uwindsor.calibretexts.orgresearchgate.net The reactivity of aryl halides in these reactions generally follows the order I > OTf > Br >> Cl. clockss.org This differential reactivity allows for selective coupling at the more reactive aryl iodide position while leaving the aryl bromide available for subsequent functionalization.

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a cornerstone of C(sp²)-C(sp) bond formation. libretexts.orgwikipedia.org In the context of di-halogenated benzenes, such as 1-bromo-4-iodobenzene (B50087), the reaction can be directed to the more reactive iodide position. wikipedia.org For instance, the Sonogashira coupling of 1-bromo-4-iodobenzene with terminal alkynes proceeds selectively at the iodo-substituted carbon, yielding 1-bromo-4-ethynylbenzene (B14332) derivatives in high yields. researchgate.net This selectivity is crucial for the stepwise functionalization of the aromatic ring.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides. yonedalabs.comrsc.org Similar to the Sonogashira reaction, the Suzuki coupling of dihaloarenes can be performed selectively. For example, 1-bromo-4-(1-octynyl)benzene, prepared via a selective Sonogashira coupling, can undergo a subsequent Suzuki coupling at the bromide position with various arylboronic acids. researchgate.net This sequential approach allows for the synthesis of complex, unsymmetrically substituted biaryl structures. Research has shown that various palladium catalysts and reaction conditions can be employed to optimize the yield and selectivity of these reactions. researchgate.netresearchgate.netbeilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, offering a broad scope for C-C bond formation. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific examples detailing the Negishi coupling of this compound are less common in the provided search results, the general principles of palladium-catalyzed cross-coupling suggest that selective reaction at the aryl bromide position is feasible. The choice of ligands on the palladium catalyst can significantly influence the reaction's outcome, including stereoselectivity and the suppression of side reactions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1-Bromo-4-(phenylethynyl)benzene | 98 | researchgate.net |

| 1-Bromo-4-iodobenzene | 1-Octyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 1-Bromo-4-(1-octynyl)benzene | 96 | researchgate.net |

| 1-Bromo-4-(phenylethynyl)benzene | Phenylboronic acid | Suzuki | Pd-oxime-complex I | 1-Phenyl-4-(phenylethynyl)benzene | 95 | researchgate.net |

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Suzuki | PdCl₂(PPh₃)₂ | 1-(4-Biphenylyl)-1-octyne | 95 | researchgate.net |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | 4-Phenyl-6H-1,2-oxazine | 82 | beilstein-journals.org |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 4-(Phenylethynyl)-6H-1,2-oxazine | 90 | beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orglibretexts.org

For an aryl halide like this compound, which lacks strong activating groups, SNAr reactions are generally unfavorable under standard conditions. libretexts.org The high energy of the intermediate carbanion makes its formation kinetically prohibitive. libretexts.org However, under forcing conditions or with very strong nucleophiles, substitution might be induced, potentially proceeding through a benzyne (B1209423) mechanism. masterorganicchemistry.com This mechanism involves the elimination of HX to form a highly reactive aryne intermediate, followed by the addition of the nucleophile. masterorganicchemistry.com

Chemo- and Regioselective Functionalization Strategies

The differential reactivity of the bromine and iodine substituents in this compound is the cornerstone of chemo- and regioselective functionalization strategies. nih.govnih.gov As established in the context of cross-coupling reactions, the carbon-iodine bond is more readily cleaved by palladium catalysts than the carbon-bromine bond. clockss.org This allows for a sequential functionalization approach where the iodo-position is reacted first, leaving the bromo-position intact for a subsequent, different transformation.

This strategy is not limited to palladium catalysis. Halogen-metal exchange reactions, for instance, can also be performed selectively. The greater polarizability and weaker C-I bond strength make the iodo-position more susceptible to exchange with organolithium or Grignard reagents, especially at low temperatures. This would generate an aryllithium or arylmagnesium species at the 2-position, which can then be quenched with various electrophiles, all while preserving the bromo-substituent for later manipulation.

Reactivity at the Iodoethynyl Moiety

The iodoethynyl group is a versatile functional handle, offering multiple avenues for molecular elaboration. Both the terminal alkyne and the iodo-substituent can be selectively targeted.

Functionalization of the Terminal Alkyne

The terminal alkyne proton is acidic and can be readily removed by a strong base, such as an organolithium reagent or sodium amide, to generate a metal acetylide. thieme-connect.de This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, to form a new carbon-carbon bond. thieme-connect.de This represents a fundamental and widely used method for extending the carbon chain at the alkyne terminus.

Furthermore, the terminal alkyne can participate in various addition reactions. For example, radical addition-translocation-cyclization-trapping sequences have been developed for the 1,1,2-trifunctionalization of terminal alkynes. nih.gov Additionally, palladium and copper cooperative catalysis can enable the divergent functionalization of two terminal alkyne components in a single reaction. rsc.org

Halogen-Metal Exchange Reactions at the Iodo-Position

The iodine atom of the iodoethynyl group is susceptible to halogen-metal exchange. This reaction typically involves treatment with an organolithium reagent, which results in the formation of a lithium acetylide. This powerful nucleophile can then be used in a wide array of subsequent reactions, including addition to carbonyls, ring-opening of epoxides, and substitution reactions.

Recent research has also explored the photoinduced activation of iodoalkynes. rsc.org Under visible light irradiation, iodoalkynes can act as "alkynyl radical synthetic equivalents," enabling C(sp²)-C(sp) and C(sp³)-C(sp) cross-coupling reactions with arenes, heteroarenes, and alkenes. rsc.org This transition-metal-free inverse Sonogashira coupling provides a mild and clean alternative for the formation of C(sp)-C bonds. rsc.org

Cyclization and Annulation Reactions Involving the Alkyne

The dual functionality of this compound, featuring both a reactive alkyne and halogen substituents, makes it a versatile precursor for the synthesis of complex polycyclic and heterocyclic systems through cyclization and annulation reactions. The ethynyl (B1212043) moiety is a key participant in these transformations, which can be triggered by various catalytic methods.

Ruthenium-catalyzed cycloisomerization represents an effective method for constructing indole (B1671886) skeletons from 2-alkynylanilide derivatives. acs.org In these reactions, a cationic ruthenium complex reacts with the alkyne to form a π-alkyne complex. acs.org Depending on the nucleophilicity of the nitrogen substituent, the reaction can proceed via two pathways: direct nucleophilic attack of the amino group on the activated alkyne or a 1,2-carbon migration to form a vinylidene intermediate that subsequently undergoes cyclization. acs.org For substrates with less nucleophilic N-acylamino groups, the pathway involving the vinylidene intermediate is preferred, leading to the formation of 3-substituted indoles. acs.org

Palladium-catalyzed annulation reactions also highlight the utility of ortho-alkynylaryl halides. For instance, the reaction between 1-bromo-2-vinylbenzene derivatives and various alkynes, catalyzed by palladium acetate (B1210297), provides an efficient route to substituted naphthalenes. thieme-connect.com This methodology is robust, tolerating both electron-donating and electron-withdrawing groups on the alkyne and is effective even on a gram scale. thieme-connect.com A proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by a series of coupling and cyclization steps. thieme-connect.com

Furthermore, the synthesis of amine-substituted naphthalenes can be achieved through the copper-catalyzed coupling of 1-aryl-2-haloacetylenes with amines. thieme-connect.com Studies have shown that substrates with electron-rich groups on the benzene (B151609) ring tend to produce higher yields. thieme-connect.com A comparison between 1-bromo-2-phenylacetylene and 1-iodo-2-phenylacetylene revealed that the bromo derivative gave a significantly higher yield of the corresponding naphthalene (B1677914) product (88% vs. 62%). thieme-connect.com

Domino reactions involving ortho-alkynylaryl precursors are particularly powerful for constructing fused ring systems in a single step. For example, a domino intermolecular Sonogashira coupling of substrates like 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular 5-exo-dig carbanion-yne cyclization and double-bond isomerization, yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Table 1: Examples of Cyclization and Annulation Reactions

| Precursor Type | Catalyst | Reactant | Product | Key Transformation | Ref |

|---|---|---|---|---|---|

| 2-Alkynylanilides | [CpRuCl(dppe)] / NaBArF4 | - | 3-Substituted Indoles | 1,2-Carbon migration followed by cyclization | acs.org |

| 1-Bromo-2-vinylbenzenes | Palladium Acetate / CsOAc | Alkynes | Substituted Naphthalenes | Annulation | thieme-connect.com |

| 1-Aryl-2-haloacetylenes | Copper Complex | Amines | Amine-substituted Naphthalenes | Cyclization/Coupling | thieme-connect.com |

Ortho-Directing Group Effects and Proximity-Induced Reactivity

The reactivity of this compound is significantly influenced by the electronic properties and spatial arrangement of its substituents. The bromine atom and the iodoethynyl group, positioned ortho to each other on the benzene ring, exert distinct directing effects and can engage in proximity-induced reactivity, particularly in metal-catalyzed transformations.

In electrophilic aromatic substitution reactions, substituents on the benzene ring determine the position of the incoming electrophile. libretexts.orglibretexts.org These substituents are broadly classified as activating or deactivating groups, and as ortho-, para-, or meta-directors. minia.edu.egmasterorganicchemistry.com Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. minia.edu.eg Halogens, including bromine, are an interesting case; they are considered deactivating groups due to their inductive electron withdrawal, which makes the aromatic ring less reactive. libretexts.orgminia.edu.eg However, they are also ortho-, para-directors because they can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during ortho and para attack. libretexts.orgdoubtnut.com The iodoethynyl group, being an sp-hybridized carbon substituent, is generally considered to be electron-withdrawing.

The ortho-positioning of the bromo and iodoethynyl groups creates a unique reactive environment. This proximity is particularly relevant in palladium-catalyzed reactions where the aryl bromide can act as a traceless directing group. researchgate.net For example, in the C-H functionalization of 2-(2-bromoaryl)thiophenes, the initial oxidative addition of palladium occurs at the C-Br bond. This is followed by a Pd 1,4-migration, which activates a C-H bond at the thiophene (B33073) β-position for subsequent coupling, demonstrating a proximity-induced effect where the initial substituent directs reactivity at a nearby site. researchgate.net While this specific example does not use this compound, it illustrates a general principle of proximity-induced reactivity applicable to 1,2-disubstituted benzenes. The versatility of 1-bromo-2-iodobenzene (B155775) as a precursor in cross-coupling reactions like Suzuki and Stille further underscores the utility of having two different, adjacent halogen handles for sequential, site-selective modifications. nbinno.com

Table 2: Directing Effects of Substituents

| Substituent | Electronic Effect | Ring Reactivity | Directing Effect | Ref |

|---|---|---|---|---|

| -Br (Halogen) | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Deactivating | Ortho, Para | libretexts.orgminia.edu.egdoubtnut.com |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing conditions and expanding their synthetic utility. Recent studies, combining experimental and computational methods, have shed light on the intricate pathways governing its reactivity, particularly the activation of the iodoalkyne moiety.

A notable example is the photoinduced, transition-metal-free inverse Sonogashira coupling reaction, where iodoalkynes react with arenes and alkenes. rsc.orgrsc.org Mechanistic investigations revealed that this transformation does not proceed through the formation of a "free alkynyl radical." Instead, the iodoalkyne is directly activated by visible light irradiation to an excited state (2*). rsc.orgrsc.org

Computational studies and phosphorescence data suggest that this excited state is a triplet state with a significantly altered geometry. rsc.org In the ground state, the I-C-C angle of the iodoalkyne is linear (180°), but in the excited state, it becomes bent (approx. 130°). Concurrently, the C-I bond lengthens from about 2.01 Å to 2.20 Å. rsc.org This strained, bent structure renders the excited iodoalkyne highly reactive, acting as an "alkynyl radical synthetic equivalent." rsc.org

In contrast, nucleophilic substitution reactions like SN1 and SN2 proceed through different mechanisms. An SN1 reaction is a multi-step process characterized by the rate-limiting formation of a carbocation intermediate. libretexts.org Conversely, an SN2 reaction is a single-step, concerted process where the nucleophile attacks as the leaving group departs, involving a pentacoordinated transition state. libretexts.org The photoinduced reactivity of the iodoalkyne in the inverse Sonogashira coupling presents a distinct mechanistic paradigm, highlighting the unique chemical behavior that can be accessed through direct photoexcitation. rsc.orgrsc.org

Table 3: Mechanistic Details of the Photoinduced Inverse Sonogashira Reaction

| Feature | Description | Finding | Ref |

|---|---|---|---|

| Activation Method | Direct irradiation with visible light (e.g., blue LEDs) | No photocatalyst or transition metal required. | rsc.orgrsc.org |

| Reactive Intermediate | Excited state iodoalkyne (2*) | Acts as an "alkynyl radical synthetic equivalent," not a free radical. | rsc.org |

| Geometric Change | I-C-C bond angle | Bends from 180° (ground state) to ~130° (excited state). | rsc.org |

| Bond Length Change | C-I bond | Elongates from 2.01 Å to 2.20 Å in the excited state. | rsc.org |

| Reaction Pathway | Concerted nucleophile addition/iodine radical release | Lower activation energy compared to homolytic C-I bond cleavage. | rsc.org |

Computational and Theoretical Investigations of 1 Bromo 2 Iodoethynyl Benzene

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1-Bromo-2-(iodoethynyl)benzene. DFT calculations are instrumental in determining the ground-state optimized geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles.

For this compound, DFT studies, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p) for main group elements and a basis set with effective core potentials for iodine), would elucidate the steric and electronic interplay between the adjacent bromo and iodoethynyl substituents. The bulky nature of the iodine and bromine atoms in the ortho position is expected to cause some deviation from a perfectly planar geometry to minimize steric strain. This could manifest as slight out-of-plane bending of the substituents or minor distortions in the benzene (B151609) ring itself.

The electronic structure is also a key output of DFT calculations. The electron-withdrawing nature of the halogen atoms and the π-system of the ethynyl (B1212043) group significantly influence the charge distribution across the molecule. The iodoethynyl group, in particular, acts as a π-acceptor. DFT can be used to compute atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) and the molecular electrostatic potential (MEP) map. The MEP map would visually represent the electron-rich and electron-poor regions, highlighting the electrophilic σ-hole on the iodine atom and the nucleophilic character of the π-system of the triple bond and the benzene ring.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.91 Å | The length of the covalent bond between a carbon atom of the benzene ring and the bromine atom. |

| C≡C Bond Length | ~1.21 Å | The length of the triple bond in the ethynyl group. |

| C-I Bond Length | ~2.09 Å | The length of the covalent bond between the terminal ethynyl carbon and the iodine atom. |

| C-C-Br Bond Angle | ~121° | The angle formed by two adjacent carbon atoms in the ring and the bromine atom. |

| C-C-C≡C Dihedral Angle | ~1-3° | The torsion angle describing the twist of the iodoethynyl group relative to the plane of the benzene ring. |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on analogous compounds.

Ab Initio Calculations for Spectroscopic Parameter Prediction and Validation

While DFT is a workhorse for geometry and electronics, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for more accurate prediction of spectroscopic parameters. watsonlaserlab.com These methods, while more computationally demanding, can provide results that are in excellent agreement with experimental data, aiding in the validation of synthesized compounds and the interpretation of their spectra.

For this compound, ab initio calculations can predict a range of spectroscopic data:

NMR Spectroscopy: Calculations can predict the ¹³C and ¹H chemical shifts. For iodoalkynes, it has been shown that computational methods can reproduce changes in chemical shifts observed in different solvent environments, attributing them to the polarization of the iodoalkyne triple bond. researchgate.net Theoretical predictions would be crucial in assigning the peaks in the experimental NMR spectra of this compound, especially for the quaternary carbons of the benzene ring and the sp-hybridized carbons of the ethynyl group.

Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This allows for the assignment of characteristic vibrational modes, such as the C-Br stretching frequency, the C≡C triple bond stretch, and the various C-H and C-C vibrations of the aromatic ring. These calculations can help distinguish between closely related isomers and identify specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state ab initio methods can be used to predict the electronic absorption spectrum. These calculations would identify the energies and intensities of the principal electronic transitions, such as the π→π* transitions within the aromatic and acetylenic systems, providing insight into the molecule's photophysical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy, shape, and distribution of these orbitals dictate how the molecule will interact with other chemical species.

For this compound, the HOMO is expected to be a π-type orbital with significant contributions from the benzene ring and the ethynyl moiety. The LUMO is also likely to be a π*-type orbital, again delocalized over the conjugated system. The presence of the electron-withdrawing halogen substituents would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylacetylene.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum. rsc.orgresearchgate.net Computational studies on substituted phenylacetylenes have shown that the nature and position of substituents can be used to tune this gap. rsc.orgunl.edu

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description | Predicted Location of High Orbital Density |

| HOMO | -6.5 eV | The highest energy orbital containing electrons; site of electron donation (nucleophilicity). | Benzene ring and C≡C triple bond. |

| LUMO | -1.2 eV | The lowest energy orbital without electrons; site of electron acceptance (electrophilicity). | Delocalized across the entire π-system, including the C-Br and C-I bonds. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and the energy required for electronic excitation. | N/A |

Note: The data in this table is illustrative, based on typical values for related aromatic compounds, and would be calculated using methods like DFT. mjcce.org.mk

Analysis of the HOMO and LUMO distributions allows for the prediction of reactivity:

Nucleophilic Attack: The regions with the highest HOMO density are susceptible to attack by electrophiles.

Electrophilic Attack: The regions with the highest LUMO density are prone to attack by nucleophiles. The σ-holes on the halogen atoms, particularly iodine, would also be identified as key electrophilic sites.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the study of transient intermediates and transition states that are difficult or impossible to observe experimentally. researchgate.net For a molecule like this compound, which is a versatile building block in organic synthesis, theoretical modeling can elucidate the pathways of various transformations.

Haloalkynes are known to participate in a variety of transition-metal-catalyzed reactions, such as cross-coupling and cycloadditions. acs.org For instance, in a palladium-catalyzed reaction, DFT calculations can be used to model the entire catalytic cycle: ic.ac.uk

Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the C-Br or C-I bond. Calculations can determine the relative activation barriers for insertion into each of these bonds, predicting the chemoselectivity of the reaction.

Migratory Insertion/Transmetalation: The subsequent steps involving other reactants.

Reductive Elimination: The final step that releases the product and regenerates the catalyst.

By mapping the potential energy surface, researchers can identify the lowest energy reaction pathway and calculate the activation energies for each step. This can explain observed product distributions, predict the effect of different ligands on the catalyst, and guide the optimization of reaction conditions. For example, computational studies on gold-catalyzed reactions of alkynes have revealed complex, bifurcated reaction pathways that would be challenging to uncover through experiment alone. nih.gov

Theoretical Assessment of Intermolecular Interactions, Including Halogen Bonding

The presence of both a bromine and an iodine atom makes this compound a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). researchgate.net The strength of the halogen bond generally follows the trend I > Br > Cl > F. unimi.it

Theoretical calculations are essential for quantifying and characterizing these weak interactions. mdpi.com

σ-Hole Analysis: The electrostatic potential on the surface of the halogen atoms can be calculated to visualize the σ-hole, a region of positive electrostatic potential along the extension of the R-X bond (where R is the carbon and X is the halogen). unimi.it The magnitude of the positive potential on the σ-hole correlates with the strength of the halogen bond. acs.org For this compound, the iodine atom attached to the sp-hybridized carbon is expected to have a more prominent and positive σ-hole than the bromine atom on the sp²-hybridized carbon, making it a stronger halogen bond donor.

Interaction Energy Calculations: High-level ab initio methods like CCSD(T) or MP2 are often used to accurately calculate the interaction energies between this compound and various halogen bond acceptors (e.g., lone pair donors like ethers or amines, or π-systems). researchgate.net These calculations can decompose the interaction energy into its constituent parts: electrostatic, dispersion, induction, and exchange-repulsion, providing a deep understanding of the nature of the bond. acs.org

Crystal Structure Prediction: Computational methods can be used to predict the packing of molecules in a crystal lattice. ucl.ac.uk For this molecule, the interplay of halogen bonding (I···N, I···O, Br···N, Br···O), π-π stacking of the benzene rings, and other van der Waals forces would dictate the final crystal structure. Theoretical studies can predict likely polymorphs and explain observed packing motifs.

Applications of 1 Bromo 2 Iodoethynyl Benzene As a Versatile Synthetic Building Block

Precursor for Advanced Organic Materials

The distinct reactive sites on 1-bromo-2-(iodoethynyl)benzene enable its use in constructing sophisticated organic materials. The presence of both a C(sp²)-Br bond and a C(sp)-I bond allows for orthogonal synthetic strategies, primarily through various palladium-catalyzed cross-coupling reactions. This facilitates the programmed assembly of larger, functional molecules from this fundamental unit.

Synthesis of π-Conjugated Systems and Oligomers

This compound is an excellent starting material for the synthesis of π-conjugated systems and oligomers, which are central to the field of organic electronics. The iodoethynyl group is particularly reactive in Sonogashira cross-coupling reactions.

Research has shown that precursors derived from 1-bromo-2-iodobenzene (B155775), a related starting material for this compound, can be used to synthesize a variety of π-conjugated (phenylethynyl)pyridines. nih.govambeed.com For example, sequential coupling reactions can yield complex oligomers like 3-(2-iodoethynyl-phenylethynyl)pyridine. nih.gov The general strategy involves the selective coupling at the more reactive iodine or bromine sites, followed by further functionalization to extend the conjugated system. This step-by-step approach allows for the precise construction of oligomers with defined lengths and electronic properties. The formation of planar π-conjugated sheets has also been demonstrated in cocrystals involving similar building blocks, highlighting the tendency of these molecules to form extended, electronically coupled systems. scielo.br

Integration into Polymeric Architectures and Networks

The bifunctional nature of this compound and its derivatives facilitates their integration into polymeric architectures and networks. The iodoethynyl group is a potent halogen bond donor, a feature that can be exploited to direct the assembly of molecules into ordered, non-covalent polymeric structures. icm.edu.pllookchem.comnii.ac.jp

Studies on the closely related 1,2-bis(iodoethynyl)benzene have demonstrated its ability to form infinite co-crystal assemblies held together by strong I···N halogen bonds. icm.edu.plmdpi.com These interactions create one-dimensional chains and more complex networks. icm.edu.plnii.ac.jp Similarly, benzo-2,1,3-chalcogenadiazoles bearing iodoethynyl substituents can self-assemble into infinite-chain polymers driven by halogen bonding. organic-chemistry.org This principle of using halogen bonds to link building blocks can be applied to derivatives of this compound to create predictable, ordered polymeric networks where the monomer units are held in specific orientations.

Development of Molecular Wires and Optoelectronic Scaffolds

The extended π-conjugated systems derived from this compound are ideal candidates for use as molecular wires and optoelectronic scaffolds. Oligoynes, which are linear chains of sp-hybridized carbon atoms, are considered archetypal molecular wires due to their rigid structure and potential for efficient charge transport. researchgate.net

The synthesis of molecules like 2-(4-bromophenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole, an OLED material, from bromo-iodobenzene precursors underscores the utility of these building blocks in optoelectronics. The ability to construct well-defined, conjugated pathways is crucial for the performance of organic electronic devices. The arrangement of individual molecules in the solid state dictates the electronic coupling between them, and the directional nature of interactions involving the iodoethynyl group helps promote favorable packing for good electronic performance.

Scaffold for Complex Heterocyclic Compound Synthesis

This compound serves as a valuable scaffold for synthesizing complex heterocyclic compounds. The ortho-disposed reactive groups can participate in intramolecular cyclization reactions to form fused ring systems, which are common motifs in pharmaceuticals and functional materials.

A key application in this area is the synthesis of isatins (1H-indole-2,3-diones), which are versatile intermediates for a wide variety of other heterocyclic compounds. icm.edu.pllookchem.com Research on the cyclization of the analogous compound 1-(2-iodoethynyl)-2-nitrobenzene demonstrates a copper-promoted pathway to form 2-iodoisatogens. These 2-iodoisatogens are useful intermediates that can be further elaborated to isatins or other heterocyclic products by displacing the iodide. This reaction highlights the potential for this compound to undergo similar transition-metal-catalyzed cyclizations. Söderberg and co-workers have also shown that 2-nitrophenyl haloacetylenes can form isatins under palladium catalysis, further supporting this synthetic strategy. Gold-catalyzed cyclization reactions of related N-(3-iodoprop-2-ynyl)-N-tosylanilines have been shown to produce iodinated 1,2-dihydroquinoline (B8789712) derivatives, showcasing another pathway for heterocycle formation from iodoalkyne precursors.

Interactive Table 2: Examples of Heterocyclic Systems Derived from Related Precursors

| Precursor | Catalyst/Reagents | Product Class | Reference |

| 1-(2-Iodoethynyl)-2-nitrobenzene | Cu salt | 2-Iodoisatogen | |

| 2-Nitrophenyl haloacetylenes | Pd catalyst | Isatin | |

| N-(3-Iodoprop-2-ynyl)-N-tosylanilines | Au(I) catalyst | 1,2-Dihydroquinoline |

Development of Supramolecular Architectures

The iodoethynyl group of this compound is a powerful tool for constructing intricate supramolecular architectures. The iodine atom on the sp-hybridized carbon is highly polarized, creating an electropositive region (a σ-hole) that can participate in strong, directional, non-covalent interactions known as halogen bonds. lookchem.com This interaction is fundamental to the design of self-assembling molecular systems.

Design and Synthesis of Self-Assembled Systems

The ability of the iodoethynyl group to act as a strong halogen bond donor has been harnessed to design and synthesize a variety of discrete, self-assembled systems. nih.govambeed.com When combined with halogen bond acceptors, such as pyridine (B92270) derivatives, these building blocks can form predictable and stable supramolecular structures.

Detailed studies have demonstrated that iodoalkynyl-substituted (phenylethynyl)pyridines, synthesized from precursors like 1-bromo-2-iodobenzene, can form self-complementary, parallelogram-shaped dimers in the solid state. nih.govambeed.com These dimers are held together by two short N···I halogen bonds. nih.govambeed.com Furthermore, by using molecules with two iodoethynyl groups, such as 1,2-bis(iodoethynyl)benzene derivatives, and combining them with dipyridyl linkers, researchers have constructed larger, discrete supramolecular parallelograms in 1:1 and 2:2 cocrystals. nih.govambeed.com The N···I bond distances in these assemblies are significantly shorter than the sum of the van der Waals radii, indicating a strong and specific interaction. ambeed.commdpi.com The high degree of directionality of the C–I···N angle, which is typically near 180°, provides precise control over the geometry of the final self-assembled architecture. ambeed.comnii.ac.jp

Interactive Table 3: Examples of Self-Assembled Supramolecular Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Resulting Architecture | Key Interaction | Reference |

| 3-(2-Iodoethynyl-phenylethynyl)pyridine | Self | Parallelogram-shaped dimer | C–I···N | nih.govambeed.com |

| 1-Iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene | 5-Phenyl-2-(pyridin-3-ylethynyl)pyridine | 1:1 Parallelogram complex | C–I···N | nih.govambeed.com |

| 1,2-Bis(iodoethynyl)-4,5-difluorobenzene | 4-(3-Pyridylethynyl)pyridine | 2:2 Parallelogram complex | C–I···N | nih.govambeed.com |

| 1,2-Bis(iodoethynyl)benzene | N,N-Dimethylaminopyridine | Discrete 1:2 complex | C–I···N | icm.edu.plmdpi.com |

Exploitation of Halogen Bonding in Crystal Engineering

The strategic arrangement of atoms and molecules in the solid state, known as crystal engineering, relies on a deep understanding of non-covalent interactions. Among these, the halogen bond (XB) has emerged as a powerful and reliable tool for the construction of supramolecular architectures. The compound this compound is a particularly noteworthy building block in this context, as it possesses two distinct halogen atoms capable of acting as halogen bond donors: a bromine atom attached directly to the aromatic ring and an iodine atom attached to an sp-hybridized carbon of an ethynyl (B1212043) group.

The efficacy of a halogen atom as an XB donor is determined by the magnitude of its σ-hole, a region of positive electrostatic potential located on the outermost portion of the halogen along the axis of its covalent bond. The iodoethynyl moiety is recognized as an exceptionally potent XB donor. chemistryviews.orgresearchgate.net The high electronegativity and s-character of the adjacent sp-hybridized carbon atom significantly polarize the C-I bond, creating a large and highly positive σ-hole on the iodine atom. This makes it a strong electrophile that can interact powerfully with Lewis basic sites (XB acceptors) such as nitrogen, oxygen, or π-systems.

In contrast, the bromine atom covalently bonded to the sp²-hybridized carbon of the benzene (B151609) ring is a considerably weaker XB donor. While capable of forming halogen bonds, the σ-hole on the bromine is less positive than that on the iodoethynyl iodine. This establishes a clear hierarchy of interaction strength within the this compound molecule. In competitive co-crystallization experiments with various XB acceptors, the C(sp)-I···Acceptor bond is expected to be the dominant, structure-directing interaction due to its superior strength and directionality. researchgate.netacs.org The C(sp²)-Br···Acceptor interaction, being weaker, would function as a secondary interaction, helping to fine-tune the resulting three-dimensional crystal packing.

Studies on analogous compounds, such as 1,2-bis(iodoethynyl)benzene and other haloethynyl derivatives, provide concrete evidence for these principles. nih.govacs.orgmdpi.comcsic.es These molecules readily form co-crystals with nitrogen-containing heterocycles (e.g., pyridines) and other acceptors, driven by strong and linear I···N or I···O halogen bonds. These interactions have been harnessed to create predictable supramolecular motifs, including discrete macrocycles and infinite one- or two-dimensional networks. nih.govresearchgate.net For example, the interaction between iodoethynyl groups and keto oxygen atoms in copper-acetylacetonate complexes creates infinite 1-D chains, with the iodine-based halogen bond showing a greater reduction in van der Waals radii (13%) compared to an analogous bromine-based bond (11.6%), confirming the superior strength of the iodo-alkyne XB donor. mdpi.com

| Donor Moiety | Acceptor Atom | Interaction Type | r(X···A) [Å] | Sum of vdW Radii [Å] | % vdW Reduction | Reference |

|---|---|---|---|---|---|---|

| -C≡C-I | O (keto) | C-I···O | 3.04 | 3.50 | 13.1% | mdpi.com |

| -C≡C-Br | O (keto) | C-Br···O | 2.98 | 3.37 | 11.6% | mdpi.com |

| -C≡C-I | N (pyridine) | C-I···N | 2.78 | 3.53 | 21.2% | nih.gov |

| -C≡C-I | C≡C (π-system) | C-I···π | 3.36 | 3.68 | 8.7% | mdpi.com |

This table presents representative data from analogous systems demonstrating the characteristics of halogen bonds formed by iodoethynyl and bromoethynyl groups. The data illustrates the consistently stronger interaction (as shown by a greater % vdW reduction) of the iodoethynyl moiety.

Enabling Reagent for Multi-Step Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies in which multiple bond-forming events occur sequentially in a single operation without isolating intermediates. This compound is an ideal substrate for such processes due to its unique arrangement of three distinct reactive sites with differentiated reactivity: the C(sp)-I bond, the C(sp²)-Br bond, and the alkyne π-system. This allows for selective, sequential transformations, enabling the rapid construction of complex molecular architectures from a relatively simple starting material.

A compelling example of a cascade reaction enabled by a similar structural motif is the gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters. organic-chemistry.org This transformation proceeds through a remarkable series of intramolecular events to furnish highly substituted 3-iodo-2-acyl benzofurans. The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne. This activation facilitates a sequence of steps:

chemistryviews.orgresearchgate.net-Iodine Shift: The iodine atom migrates from the terminal alkyne carbon to the internal carbon.

C-O Ring Closure: The proximate ester's carbonyl oxygen attacks the now gold-activated internal alkyne carbon in a 5-exo-dig cyclization, forming the furan (B31954) ring.

C-C Bond Formation: A subsequent rearrangement, akin to a Fries-type rearrangement, results in the transfer of the acyl group to the C2 position of the newly formed benzofuran (B130515) ring, regenerating the catalyst.

This cascade efficiently assembles the functionalized benzofuran core in a single step. Given a suitable precursor, such as the ester derivative of 1-bromo-2-hydroxy-phenylacetylene, this methodology could be applied to synthesize a 7-bromo-3-iodo-2-acyl benzofuran. The bromo-substituent on the benzene ring remains intact throughout the cascade, serving as a valuable synthetic handle for subsequent diversification, for instance, through palladium-catalyzed cross-coupling reactions. Such strategies highlight the utility of this compound and its derivatives in constructing complex heterocyclic systems with high efficiency and atom economy. organic-chemistry.org

| Substrate Class | Catalyst | Key Cascade Steps | Product Class | Representative Yield | Reference |

|---|---|---|---|---|---|

| 2-(Iodoethynyl)aryl Esters | Gold(I) Complex | chemistryviews.orgresearchgate.net-Iodine Shift → 5-exo-dig Cyclization → Acyl Migration | 3-Iodo-2-acyl Benzofurans | ~75-90% | organic-chemistry.org |

| o-(Iodoethynyl)styrenes | W(CO)₅(thf) | Vinylidene Formation → 6π-Electrocyclization → Aromatization | Substituted Naphthalenes | ~95% | acs.org |

| ortho-Benzooligoynes | I₂ or Br₂ (Electrophile) | Electrophilic Attack → exo-dig Cyclization → Rearrangement | Halogenated Benzofulvenes | Variable | researchgate.net |

This table summarizes examples of cascade reactions involving substrates structurally related to this compound, showcasing the types of complex transformations they can enable.

Future Research Directions and Unexplored Avenues for 1 Bromo 2 Iodoethynyl Benzene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of multiple reactive sites on 1-bromo-2-(iodoethynyl)benzene, namely the C-Br and C-I bonds, makes it an ideal substrate for exploring advanced catalytic systems. While palladium-catalyzed cross-coupling reactions are established for related precursors like 1-bromo-2-iodobenzene (B155775), future work could focus on achieving unprecedented levels of control and efficiency. nih.govnbinno.com

Research in this area could pursue:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate one halogen over the other with high fidelity. This would enable sequential, one-pot functionalization of the molecule. Investigations could move beyond traditional palladium catalysts to explore nickel, copper, or iron-based systems, which may offer different reactivity profiles and economic benefits.

Ligand-Controlled Selectivity: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be instrumental in tuning the reactivity of metal centers. researchgate.net Research could focus on ligands that can differentiate between the C(sp²)-Br and C(sp)-I bonds, enabling chemo- and regioselective transformations that are currently challenging.

Gold and Iridium Catalysis: Inspired by recent advances in using gold(I) and iridium(III) complexes for activating iodoalkynes in photoredox cycles, new catalytic manifolds could be developed for this compound. scispace.comrsc.org This could unlock novel cyclization or coupling reactions that are not accessible through traditional palladium catalysis.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Research Focus | Potential Outcome |

|---|---|---|

| Nickel/Copper Complexes | Development of low-cost, earth-abundant metal catalysts. | Selective C-I and C-Br bond activation for cross-coupling reactions. |

| Palladium with Designer Ligands | Synthesis of ligands promoting orthogonal reactivity. | Stepwise, one-pot difunctionalization of the aromatic core. |

| Gold(I)/Iridium(III) Photocatalysts | Exploration of photoinduced activation of the iodoalkyne moiety. | Novel alkynylative cyclizations and coupling reactions. scispace.com |

| Dual Catalysis Systems | Combining two distinct catalysts to perform sequential reactions. | Rapid construction of complex molecular architectures. |

Exploration of Mechanochemical or Photochemical Transformations

Moving beyond conventional solution-phase chemistry, mechanochemistry and photochemistry offer green and efficient alternatives for activating this compound.

Mechanochemistry: The application of mechanical force, such as in ball milling, can induce chemical reactions in the solid state, often without the need for bulk solvents. Research has demonstrated that mechanochemistry is a viable route for preparing cocrystals involving iodoethynyl moieties and halide salts, driven by halogen bonding. researchgate.net Future studies could explore the mechanochemical synthesis of cocrystals, polymers, or even coupling reactions involving this compound, potentially leading to novel solid-state architectures and reaction pathways.

Photochemistry: The iodoalkyne functional group is known to be photosensitive. Recent studies have shown that iodoalkynes can be directly activated by visible light to act as "alkynyl radical synthetic equivalents" in inverse Sonogashira coupling reactions, even in the absence of a dedicated photocatalyst. rsc.org This presents a significant opportunity to investigate the direct photoexcitation of this compound. Future work could systematically study its photochemical reactivity with a wide range of arenes, heteroarenes, and alkenes, potentially leading to transition-metal-free C-C bond formation. rsc.orgnih.gov The interplay between the photo-activated iodoalkyne and the bromo-substituent could lead to unique intramolecular cyclization products.

Integration into Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, provides enhanced control over reaction parameters, improves safety, and facilitates scalability. The synthesis and manipulation of highly reactive intermediates, which are often challenging in batch processes, can be effectively managed in microreactors. researchgate.net

Future research avenues include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself could improve yield and safety.

In-line Generation and Trapping: The selective generation of reactive intermediates, such as organometallic species via halogen-metal exchange at either the bromine or iodine position, could be performed in-line and immediately reacted with an electrophile. This "just-in-time" generation minimizes the decomposition of unstable intermediates.

Photochemistry in Flow: Combining flow microreactors with photochemical activation could offer precise control over irradiation time and light penetration, potentially improving the efficiency and selectivity of the photoinduced reactions discussed previously. researchgate.net

Investigation of Synergistic Effects of Multiple Halogens and the Ethynyl (B1212043) Group

The dense arrangement of functional groups in this compound is not merely a collection of individual reactive sites but a platform for potential synergistic interactions. The electronic and steric interplay between the bromo, iodo, and ethynyl moieties is a rich area for fundamental study.

Halogen Bonding: The iodine atom of an iodoethynyl group is a powerful halogen bond (XB) donor, a feature widely used in crystal engineering. acs.orgresearchgate.net The bromine atom on the ring can also act as an XB donor or acceptor. acs.org Research could focus on how these two halogen atoms cooperate or compete in forming supramolecular structures. For instance, the bromo group could electronically tune the XB donor strength of the iodoalkyne, or it could participate in secondary, structure-directing interactions.

Chelation and Pre-organization: In organometallic catalysis, the ortho arrangement of the bromo and ethynyl groups could allow the molecule to act as a bidentate ligand, leading to unique reactivity through chelation-assisted transformations.

Differential Reactivity: A systematic quantitative study of the relative reaction rates for transformations at the C-Br, C-I, and ethynyl sites under various conditions would provide a fundamental roadmap for its synthetic application.

Table 2: Potential Synergistic Interactions and Their Applications

| Interaction | Research Area | Potential Application |

|---|---|---|

| Cooperative Halogen Bonding | Supramolecular Chemistry | Design of complex 2D and 3D materials with programmed architectures. researchgate.netutc.edu |

| Chelation Effect | Homogeneous Catalysis | Directing group for regioselective C-H activation or cross-coupling reactions. |

| Electronic Modulation | Physical Organic Chemistry | Tuning reaction rates and equilibria through intramolecular electronic effects. |

Potential in Advanced Materials Beyond Current Scope

The unique characteristics of this compound make it a promising building block, or "tecton," for advanced materials with functions extending beyond currently realized applications. Its rigidity, defined geometry, and multiple points for functionalization are highly desirable attributes.

Porous Crystalline Materials: Following the example of related molecules, this compound could be used to construct porous molecular solids or metal-organic frameworks (MOFs). mdpi.com The iodoethynyl group can form the primary framework via halogen bonding, while the bromo group remains available for post-synthetic modification, allowing for the tuning of pore size and chemical environment.

Liquid Crystals: Bis(iodoethynyl)benzene derivatives are known to form the basis of halogen-bonded liquid crystals. researchgate.net The asymmetry and specific interactions of this compound could be exploited to design new liquid crystalline materials with unique phase behaviors.

Organic Electronics: The precursor 1-bromo-2-iodobenzene is used in the synthesis of materials for organic light-emitting diodes (OLEDs). nbinno.com The extended π-system and potential for ordered assembly through halogen bonding make this compound an attractive candidate for creating novel semiconducting materials for applications in transistors, sensors, or photovoltaics. The synthesis of related compounds like 9,10-Bis-(iodoethynyl)anthracene for creating 2D molecular crystals highlights this potential. utc.edu

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-bromo-2-(iodoethynyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling or halogen-exchange reactions. For example, iodination of 1-bromo-2-ethynylbenzene using iodine in the presence of a copper(I) catalyst under inert conditions (e.g., N₂ atmosphere) yields the target compound. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for I₂) are critical for minimizing byproducts like diiodinated species . Monitoring via TLC or GC-MS ensures reaction progression. Purification via column chromatography (silica gel, hexane/EtOAc) achieves >90% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and carbon hybridization (e.g., ethynyl carbons at δ ~75–90 ppm in ¹³C NMR). HRMS (APCI or ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 306.82 for C₈H₅BrI). X-ray crystallography resolves stereoelectronic effects of the iodoethynyl group, though crystallization may require slow evaporation in DCM/hexane .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is light- and moisture-sensitive due to the labile C–I bond. Store under argon at –20°C in amber vials. Periodic NMR analysis (e.g., every 3 months) detects decomposition (e.g., iodine liberation via KI-starch test). Avoid prolonged exposure to bases or nucleophiles to prevent substitution reactions .

Advanced Research Questions

Q. How does the iodoethynyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing ethynyl-I group directs electrophilic substitution to the para position of the benzene ring. In Pd-catalyzed couplings (e.g., Suzuki), steric hindrance from the ethynyl group reduces ortho substitution. Computational DFT studies (B3LYP/6-31G*) model charge distribution, showing increased electrophilicity at the bromine site for SNAr reactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for iodoethynyl-containing substrates?

- Methodological Answer : Discrepancies in catalytic yields (e.g., Au vs. Pd catalysts) arise from solvent polarity and ligand effects. Systematic screening using a DoE (Design of Experiments) approach optimizes parameters:

- Catalyst loading (0.5–5 mol%)

- Solvent dielectric (toluene vs. DMF)

- Temperature (RT vs. 80°C)

Cross-validate with kinetic studies (e.g., in situ IR for bond formation rates) .

Q. How can computational modeling predict reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Transition-state energies for SN2 vs. radical pathways.

Tools like Gaussian 16 with PCM solvent models replicate experimental conditions. Validate with kinetic isotope effects (KIEs) or Hammett plots .

Q. What methodologies assess the compound’s potential in materials science (e.g., conductive polymers)?

- Methodological Answer : Incorporate into π-conjugated polymers via Heck coupling. Characterize conductivity via four-point probe measurements (thin films on ITO glass) and UV-vis spectroscopy for bandgap analysis (Eg ≈ 2.1–2.3 eV). Compare with halogen-substituted analogs (e.g., Cl or F) to evaluate iodine’s heavy-atom effect on charge transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.